molecular formula C9H18ClN B2893993 3-Tert-butylbicyclo[1.1.1]pentan-1-amine CAS No. 1886967-57-2

3-Tert-butylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2893993
CAS No.: 1886967-57-2
M. Wt: 175.70 g/mol
InChI Key: LTLYJLCRQVVFBS-UHFFFAOYSA-N
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Description

3-Tert-butylbicyclo[1.1.1]pentan-1-amine is a versatile small molecule scaffold with the molecular formula C9H17N. It is a bicyclic compound featuring a tert-butyl group attached to the bicyclo[1.1.1]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable precursor, such as a bicyclo[1.1.1]pentane derivative.

  • Functionalization: The precursor undergoes functionalization to introduce the amine group. This can be achieved through reductive amination or other amine-forming reactions.

  • Tert-Butylation: The resulting amine is then tert-butylated using tert-butyl chloride or another suitable reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

  • Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

3-Tert-butylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: Its unique structural properties make it useful in material science and as a precursor for advanced materials.

Mechanism of Action

The mechanism by which 3-tert-butylbicyclo[1.1.1]pentan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

3-Tert-butylbicyclo[1.1.1]pentan-1-amine is unique due to its bicyclic structure and the presence of the tert-butyl group. Similar compounds include:

  • Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic structure but may have different substituents.

  • Tert-butylamine derivatives: These compounds have the tert-butyl group but differ in their core structure.

In comparison, this compound offers a unique combination of structural features that can influence its reactivity and applications.

Properties

CAS No.

1886967-57-2

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

3-tert-butylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-7(2,3)8-4-9(10,5-8)6-8;/h4-6,10H2,1-3H3;1H

InChI Key

LTLYJLCRQVVFBS-UHFFFAOYSA-N

SMILES

CC(C)(C)C12CC(C1)(C2)N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)N.Cl

solubility

not available

Origin of Product

United States

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